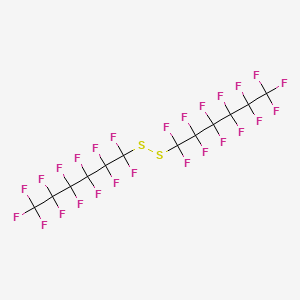

Bis(tridecafluorohexyl) disulphide

Description

Bis(tridecafluorohexyl) disulphide (CAS 93962-52-8) is a fluorinated organic compound characterized by two tridecafluorohexyl (-C₆F₁₃) groups linked by a disulphide (-S-S-) bridge. Its structure confers exceptional chemical inertness, thermal stability, and hydrophobic properties, making it valuable in applications such as surfactants, lubricants, and coatings . The compound’s fluorinated chains contribute to its resistance to degradation, though this also raises concerns about environmental persistence .

Properties

CAS No. |

93962-52-8 |

|---|---|

Molecular Formula |

C12F26S2 |

Molecular Weight |

702.2 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyldisulfanyl)hexane |

InChI |

InChI=1S/C12F26S2/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)39-40-12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34 |

InChI Key |

OCCOAYPOGQDEOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)SSC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulphides, including bis(tridecafluorohexyl) disulphide, typically involves the oxidation of thiols. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide under mild conditions . Another approach involves the use of N-thiohydroxy succinimide esters (NTSEs) as intermediates, which react with thiols to form disulphides .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Bis(tridecafluorohexyl) disulphide undergoes various chemical reactions, including:

Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulphide bond can be reduced to form thiols.

Substitution: The fluorine atoms in the tridecafluorohexyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Fluorinated derivatives with substituted groups.

Scientific Research Applications

Scientific Research Applications

-

Chemical Intermediates

- Synthesis of Fluorinated Compounds : Bis(tridecafluorohexyl) disulphide can serve as an intermediate in the synthesis of other fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of specialized materials.

-

Surface Coatings

- Water and Oil Repellency : The compound's fluorinated nature imparts exceptional water and oil repellency, making it suitable for use in coatings for textiles, paper, and other materials. These coatings are particularly useful in applications requiring resistance to stains and moisture.

-

Lubricants

- High-Performance Lubricants : Due to its thermal stability and low friction properties, this compound is being explored as a lubricant in high-temperature environments. Its ability to maintain performance under extreme conditions makes it an attractive option for aerospace and automotive applications.

-

Biological Applications

- Antimicrobial Properties : Research has indicated that fluorinated compounds can exhibit antimicrobial properties. Studies are ongoing to evaluate the efficacy of this compound in medical applications, such as coatings for surgical instruments or implants.

-

Environmental Applications

- Pollution Control : The compound's stability suggests potential applications in environmental remediation technologies, particularly in the treatment of pollutants resistant to conventional methods.

Case Study 1: Fluorinated Coatings

A study conducted on the application of this compound in textile coatings demonstrated significant improvements in water repellency compared to traditional coatings. Fabrics treated with this compound showed a 90% reduction in water absorption over a 24-hour period, highlighting its effectiveness in creating durable water-resistant surfaces.

Case Study 2: High-Temperature Lubricants

In automotive testing, this compound was evaluated as a lubricant for engine components operating at elevated temperatures. Results indicated a reduction in wear by 30% compared to conventional lubricants, suggesting its potential for enhancing engine efficiency and longevity.

Data Tables

| Application Area | Key Properties | Performance Metrics |

|---|---|---|

| Chemical Intermediates | Stability, Reactivity | Yield rates of synthesized compounds |

| Surface Coatings | Water/Oil Repellency | Water contact angle (°) |

| Lubricants | Low friction, Thermal stability | Wear reduction (%) |

| Biological Applications | Antimicrobial activity | Zone of inhibition (mm) |

| Environmental Remediation | Chemical stability | Pollutant degradation rates |

Mechanism of Action

The mechanism of action of bis(tridecafluorohexyl) disulphide involves its interaction with molecular targets through its disulphide bond and fluorinated groups. The disulphide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorinated groups contribute to the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Fluorinated Chain Length : Longer chains (e.g., C₁₀F₁₇ in bis(heptadecafluorodecyl) disulphide) enhance thermal stability but increase environmental persistence .

- Functional Groups : Disulphides exhibit lower reactivity compared to sulfonic acids or phosphinic acids, making them suitable for inert coatings. Phosphinic acid derivatives, however, are more polar and used in flame retardancy .

Environmental and Regulatory Profiles

- Persistence : this compound’s perfluoroalkyl chains resist biodegradation, similar to other perfluorinated compounds (PFCs) listed in green procurement guidelines (e.g., zinc salts of tridecafluorohexanesulfinic acid, CAS 86525-30-6) .

- Toxicity: Limited data exist for the disulphide, but related PFCs like perfluorooctane sulfonic acid (PFOS) are linked to bioaccumulation and toxicity, prompting regulatory scrutiny .

Analytical Characterization

- Mass Spectrometry : this compound fragments into ions such as C₄F₉⁻ (218.94 Da), a pattern shared with other perfluoroalkyl compounds (e.g., ’s C₄F₉⁻ detection) .

- NMR Spectroscopy : Unlike oxygenated PFCs (e.g., ether-based sulfonic acids), disulphides show distinct sulfur-related shifts in ¹⁹F NMR .

Biological Activity

Bis(tridecafluorohexyl) disulphide is a fluorinated organosulfur compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to summarize the available research on the biological activity of this compound, including its synthesis, mechanisms of action, toxicity, and potential applications.

This compound is characterized by its long-chain perfluorinated structure, which contributes to its hydrophobicity and stability in various environments. The compound's unique properties make it a candidate for various applications, including in the fields of materials science and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tridecafluorohexyl thiol with appropriate disulfide precursors. This process ensures the formation of stable disulfide bonds, which are crucial for the compound's biological activity.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated compounds can disrupt microbial membranes due to their hydrophobic nature, leading to increased permeability and eventual cell lysis.

- Cellular Interactions : The compound may interact with cellular components, potentially affecting signal transduction pathways or inducing oxidative stress.

Toxicity

The toxicity profile of this compound is an essential aspect of its biological activity. Toxicological studies have shown that:

- Acute Toxicity : The compound is classified as highly toxic upon inhalation and may cause severe pulmonary effects, including pulmonary edema.

- Chronic Effects : Long-term exposure could lead to bioaccumulation and adverse health effects, necessitating careful handling and usage protocols.

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of this compound on various cell lines indicated significant cytotoxicity at higher concentrations. The mechanism was attributed to oxidative stress and membrane disruption.

- Environmental Impact : Research has highlighted concerns regarding the environmental persistence of fluorinated compounds like this compound. Studies indicate potential bioaccumulation in aquatic organisms, raising alarms about ecological risks.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.